molecular formula C16H20N2O2 B1348190 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine CAS No. 356093-05-5

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B1348190
CAS No.: 356093-05-5
M. Wt: 272.34 g/mol
InChI Key: YKTUGLXMPJZNJV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a phenethylamine backbone with a 3,4-dimethoxyphenyl ring system, a motif found in compounds with various documented biological activities, and a pyridinylmethylamine substituent. The 3,4-dimethoxyphenyl group is a common structural feature in ligands for various neurotransmitter receptors. Related compounds featuring this group have been studied for their potential anesthetic, anticonvulsant, and neuroleptic properties, suggesting this compound may be a valuable candidate for probing similar biological pathways (studies on related structures include anticonvulsant research and anesthetic activity research ). The primary application of this chemical is for in vitro research within laboratory settings. It is intended for use by qualified researchers as a reference standard or as a building block in the synthesis of more complex molecules for investigative purposes. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All information presented is for educational purposes regarding its potential research applications. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14/h3-6,8,10-11,18H,7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTUGLXMPJZNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365785
Record name 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-05-5
Record name 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-methanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Below is a comparative analysis of key analogs, focusing on substituent effects, molecular weights, and physicochemical properties:

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties
2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (Target) ~C₁₆H₂₀N₂O₂ 3,4-Dimethoxyphenyl; pyridin-3-ylmethyl ~284.34 Balanced lipophilicity; pyridine nitrogen enables H-bonding and π-π stacking.
2-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine C₁₄H₁₅ClN₂ 4-Chlorophenyl; pyridin-3-ylmethyl 254.74 Increased lipophilicity (Cl substitution); reduced electron-donating capacity.
2-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine C₁₈H₂₃NO₃ 3,4-Dimethoxyphenyl; 2-methoxybenzyl 301.39 Enhanced H-bonding (three methoxy groups); higher steric bulk.
2-(3,4-Dimethoxyphenyl)-N-(3-thienylmethyl)ethanamine C₁₅H₁₉NO₂S 3,4-Dimethoxyphenyl; thiophen-3-ylmethyl 277.38 Sulfur atom may alter metabolic pathways; moderate polarity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-Dimethoxyphenyl; benzamide 285.34 Amide group increases polarity; higher melting point (90°C).

Key Research Findings

Substituent Position Matters : The 3,4-dimethoxy configuration on the phenyl ring optimizes electron donation and steric interactions compared to para-substituted analogs (e.g., 4-chlorophenyl) .

Heterocyclic Influence : Pyridine and thiophene substituents confer distinct electronic profiles, with pyridine’s nitrogen enhancing binding to receptors like serotonin or dopamine transporters .

Pharmacological Potential: Structural analogs (e.g., 25B-NBOMe in ) are controlled substances, underscoring the importance of substituent selection in avoiding unintended psychoactivity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, with the CAS number 356093-05-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H20_{20}N2_2O2_2
  • Molar Mass : 272.34 g/mol
  • Boiling Point : 415.5°C at 760 mmHg
  • Flash Point : 205.1°C
  • Refractive Index : 1.554

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in anticancer and antimicrobial domains. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound show promising cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} Value (µM)Reference Compound IC50_{50}
MCF-7 (Breast Cancer)0.481.93
HCT-116 (Colon Cancer)0.782.84
U-937 (Monocytic Leukemia)0.19Not specified

The compound has been shown to induce apoptosis in cancer cells, with flow cytometry assays indicating a dose-dependent increase in caspase-3/7 activity, which is critical for the apoptotic process . The presence of electron-donating groups on the aromatic ring enhances its biological potency .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation at the G1 phase.
  • Inhibition of Tumor Growth : Reduction in tumor size observed in animal models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study on Anticancer Efficacy

A study published in MDPI demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and MT-4). The most effective derivatives had IC50_{50} values below 1 µM, indicating their potential as lead compounds for further development .

Antimicrobial Screening

In a separate investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacteria. Results showed that certain modifications to the structure improved efficacy against resistant strains while maintaining low toxicity to human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine?

  • Methodology : A reductive amination approach is commonly employed. React 3,4-dimethoxyphenethylamine with pyridine-3-carboxaldehyde under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₄) to form the secondary amine. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the compound. Alternative routes include nucleophilic substitution of halogenated intermediates with pyridinylmethyl amines .
  • Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H/¹³C NMR (e.g., δ ~2.8 ppm for ethanamine CH₂, δ ~8.5 ppm for pyridinyl protons) and HRMS .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Stability : The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Monitor decomposition via periodic TLC or LC-MS, as hydrolysis of the methoxy groups or oxidation of the pyridine ring may occur .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to ambient oxygen; degas solvents when necessary .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Assays :

  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors due to structural similarity to phenethylamine derivatives).
  • Cellular uptake : Fluorescence-based assays to evaluate blood-brain barrier permeability (e.g., MDCK cell monolayers).
    • Controls : Include known agonists/antagonists (e.g., serotonin for 5-HT receptors) and validate with kinetic saturation curves .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in receptor binding studies?

  • Strategy :

  • Replace the pyridinylmethyl group with bulkier substituents (e.g., quinolinyl) to reduce off-target interactions.
  • Introduce chiral centers via asymmetric synthesis; enantiomers often exhibit divergent binding affinities (e.g., S-configuration may enhance dopamine receptor selectivity) .
    • Validation : Perform molecular docking (AutoDock Vina) and compare with experimental IC₅₀ values from competitive binding assays .

Q. How to resolve contradictions in reported IC₅₀ values across different studies?

  • Root Causes :

  • Purity discrepancies : Impurities (e.g., residual aldehydes from synthesis) may interfere. Validate via LC-MS and quantify using calibration curves .
  • Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK-293 vs. CHO cells) alter receptor conformation. Standardize protocols using SOPs from the NIH Assay Guidance Manual .
    • Mitigation : Cross-validate data with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What computational approaches predict metabolic pathways and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., demethylation of methoxy groups) and potential hepatotoxicity.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites prone to oxidative degradation .
    • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

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